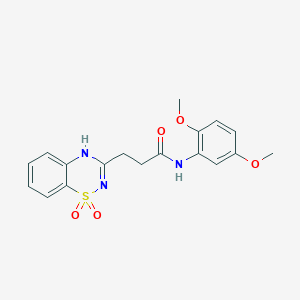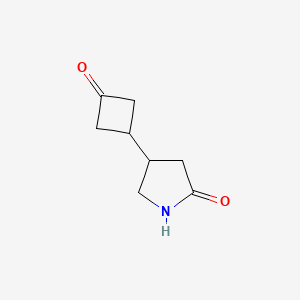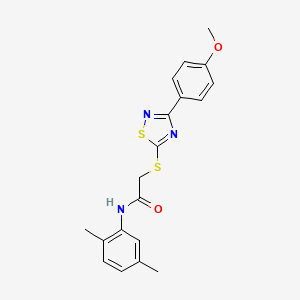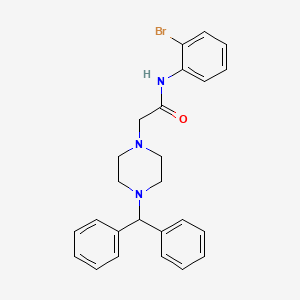![molecular formula C22H22N4O3 B2725495 N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1421527-81-2](/img/structure/B2725495.png)
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3 and its molecular weight is 390.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Hirshfeld Surface Analysis
- Research on novel pyrazole derivatives, including the one you mentioned, has focused on their crystal structure and intermolecular interactions. For example, Kumara et al. (2017) analyzed similar compounds and found that their crystal structures are stabilized by intermolecular hydrogen bonds, forming supramolecular self-assembly (Kumara, Naveen, & Lokanath, 2017).
Synthesis and Functionalization
- Studies have explored the synthesis and functionalization of pyrazole derivatives. For instance, Yıldırım et al. (2005) investigated the conversion of pyrazole-carboxylic acid into corresponding carboxamide derivatives (Yıldırım, Kandemirli, & Demir, 2005).
Biological Evaluation for Therapeutic Potential
- Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, demonstrating their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Regioselectivity in Synthesis
- Research by Moustafa et al. (2022) focused on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting their biomedical importance and potential applications in materials science (Moustafa et al., 2022).
Molecular Interaction Studies
- The interaction of similar pyrazole derivatives with biological receptors has been studied. Shim et al. (2002) investigated the molecular interaction of a pyrazole derivative with the CB1 cannabinoid receptor, providing insights into drug-receptor interactions (Shim et al., 2002).
Synthesis for Antiviral Activity
- Hebishy et al. (2020) described a synthesis route for benzamide-based pyrazoles, demonstrating significant antiviral activities against bird flu influenza (Hebishy, Salama, & Elgemeie, 2020).
Antibacterial Activity
- Panda et al. (2011) synthesized pyrazolopyridine derivatives and evaluated their antibacterial activity, highlighting their potential as therapeutic agents (Panda, Karmakar, & Jena, 2011).
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c27-22(16-5-6-20-21(11-16)29-14-28-20)24-13-17-12-19(15-7-9-23-10-8-15)26(25-17)18-3-1-2-4-18/h5-12,18H,1-4,13-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHGUQSXNZGCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC4=C(C=C3)OCO4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-(4-benzylpiperidin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2725416.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2725417.png)

![(E)-2-methyl-3-phenyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2725420.png)
![N-[4-(Ethoxymethyl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2725422.png)

![4-Cyclobutyl-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B2725426.png)

![N-(ADAMANTAN-1-YL)-2-[(4-METHYLQUINOLIN-2-YL)SULFANYL]ACETAMIDE](/img/structure/B2725428.png)


![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)

